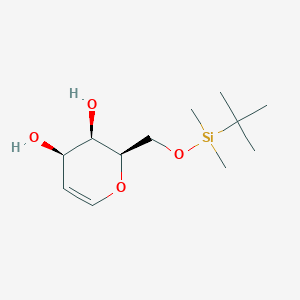

6-O-(terc-butildimetilsilil)-D-galactal

Descripción general

Descripción

6-O-(tert-Butyldimethylsilyl)-D-galactal: is a derivative of D-galactal, a cyclic sugar derivative. This compound is commonly used as a protecting group in carbohydrate chemistry due to its stability and ease of removal under mild conditions. The tert-butyldimethylsilyl group protects the hydroxyl group at the 6-position, allowing for selective reactions at other positions on the sugar molecule.

Aplicaciones Científicas De Investigación

Chemistry: 6-O-(tert-Butyldimethylsilyl)-D-galactal is widely used in synthetic organic chemistry as a protecting group for hydroxyl groups. It allows for selective functionalization of other positions on the sugar molecule without interference from the protected hydroxyl group .

Biology: In glycobiology, this compound is used to study the structure, synthesis, and function of carbohydrates. It helps in the synthesis of complex oligosaccharides and glycoconjugates .

Medicine: The compound is used in the development of carbohydrate-based drugs and vaccines. It aids in the synthesis of glycosylated molecules that are crucial for biological activity .

Industry: In the pharmaceutical and biotechnology industries, 6-O-(tert-Butyldimethylsilyl)-D-galactal is used in the large-scale synthesis of carbohydrate derivatives and glycosylated compounds .

Mecanismo De Acción

Target of Action

The primary target of 6-O-(tert-Butyldimethylsilyl)-D-galactal is the secondary face of macrocycles . These macrocycles, such as α-, β-, and γ-cyclodextrin, are cyclic structures composed of glucose moieties that define a relatively hydrophobic inner cavity rimmed by two hydrophilic faces . The compound acts as a synthetic intermediate that enables the selective mono-, partial, or perfunctionalization of the secondary face of these macrocycles .

Mode of Action

The compound interacts with its targets through a process known as silylation . This is readily achieved by treatment with tert-butyldimethylsilyl chloride in the presence of pyridine . The reaction typically results in a mixture containing both under- and oversilylated byproducts . To address this, a controlled excess of silylating agent is added to avoid the presence of undersilylated species, followed by the removal of oversilylated species by column chromatography elution .

Biochemical Pathways

The compound affects the functionalization pathway of macrocycles . By acting as a synthetic intermediate, it enables the selective functionalization of the secondary face of the macrocycles . This functionalization can enhance the complexation abilities of the macrocycles, increase their solubility in water, and attach functional groups to achieve new properties .

Result of Action

The result of the compound’s action is the production of functionalized macrocycles . These functionalized macrocycles have enhanced complexation abilities, increased water solubility, and new properties due to the attached functional groups . They can be used in various applications, including the construction of nanodevices, such as biomolecular sensors and gene/drug delivery systems .

Action Environment

The action of 6-O-(tert-Butyldimethylsilyl)-D-galactal is influenced by the presence of pyridine and a co-solvent, which facilitate the silylation process . The reaction environment, including the temperature and solvent mixtures used in column chromatography, also plays a crucial role in the compound’s action and the yield of the functionalized product .

Análisis Bioquímico

Biochemical Properties

In biochemical reactions, 6-O-(tert-Butyldimethylsilyl)-D-galactal interacts with various enzymes, proteins, and other biomolecules. The nature of these interactions is largely dependent on the specific biochemical context. For instance, it is known that the silylation of the primary rim is readily achieved by treatment with tert-butyldimethylsilyl chloride in the presence of pyridine .

Cellular Effects

Molecular Mechanism

The molecular mechanism of action of 6-O-(tert-Butyldimethylsilyl)-D-galactal involves its interactions at the molecular level. This includes binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 6-O-(tert-Butyldimethylsilyl)-D-galactal can change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of 6-O-(tert-Butyldimethylsilyl)-D-galactal can vary with different dosages in animal models. This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

6-O-(tert-Butyldimethylsilyl)-D-galactal is involved in various metabolic pathways. This includes interactions with enzymes or cofactors, and effects on metabolic flux or metabolite levels .

Transport and Distribution

The transport and distribution of 6-O-(tert-Butyldimethylsilyl)-D-galactal within cells and tissues is a complex process that involves various transporters or binding proteins .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 6-O-(tert-Butyldimethylsilyl)-D-galactal typically involves the silylation of D-galactal. The process begins with the reaction of D-galactal with tert-butyldimethylsilyl chloride in the presence of a base such as pyridine. The reaction is carried out in an aprotic solvent like dichloromethane at room temperature. The tert-butyldimethylsilyl group is introduced selectively at the 6-position, yielding the desired product .

Industrial Production Methods: Industrial production of 6-O-(tert-Butyldimethylsilyl)-D-galactal follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize byproducts and maximize the efficiency of the silylation process .

Análisis De Reacciones Químicas

Types of Reactions: 6-O-(tert-Butyldimethylsilyl)-D-galactal undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

Substitution: The tert-butyldimethylsilyl group can be substituted with other protecting groups or functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include pyridinium chlorochromate (PCC) and Dess-Martin periodinane.

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

Substitution: Substitution reactions often involve the use of fluoride ions (e.g., tetrabutylammonium fluoride) to remove the silyl group.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols .

Comparación Con Compuestos Similares

- 6-O-(tert-Butyldimethylsilyl)-D-glucal

- 6-O-(tert-Butyldimethylsilyl)-D-mannal

- 6-O-(tert-Butyldimethylsilyl)-D-galactose

Comparison: 6-O-(tert-Butyldimethylsilyl)-D-galactal is unique due to its specific structure and reactivity. Compared to similar compounds, it offers selective protection of the hydroxyl group at the 6-position, allowing for targeted functionalization of other positions. This selectivity is particularly useful in the synthesis of complex carbohydrates and glycoconjugates .

Actividad Biológica

6-O-(tert-Butyldimethylsilyl)-D-galactal is a silylated derivative of D-galactal, characterized by the molecular formula and a molecular weight of 260.4 g/mol. This compound has garnered attention in the field of glycobiology due to its unique structural properties that enhance stability and solubility, making it a valuable reagent for studying carbohydrate-protein interactions and enzyme mechanisms involving glycosylation.

Structural Characteristics

The structural modification of D-galactal with a tert-butyldimethylsilyl (TBDMS) group at the sixth position imparts several advantages:

- Increased Stability : The silyl ether enhances the compound's resistance to hydrolysis, which is particularly beneficial in synthetic applications.

- Solubility : The TBDMS group improves solubility in organic solvents, facilitating various chemical reactions.

Biological Relevance

6-O-(tert-Butyldimethylsilyl)-D-galactal plays a significant role in glycobiology, particularly in:

- Carbohydrate-Protein Interactions : It serves as a biochemical tool for probing interactions between carbohydrates and proteins, which are crucial for cellular signaling and immune responses.

- Enzyme Mechanisms : The compound is utilized to study glycosylation processes, where it can influence enzyme activity and specificity.

Interaction Studies

Recent studies have focused on the binding interactions of 6-O-(tert-Butyldimethylsilyl)-D-galactal with various proteins. Techniques employed include:

- NMR Spectroscopy : Used to elucidate the conformational dynamics of the compound in solution.

- Surface Plasmon Resonance (SPR) : Applied to measure binding affinities between the compound and target proteins.

These studies indicate that modifications at the sugar level can significantly affect biological processes, including enzyme selectivity and substrate recognition.

Case Studies

- Glycosylation Mechanisms : A study explored the amidoglycosylation pathways using 6-O-(tert-Butyldimethylsilyl)-D-galactal as a donor. Results showed high anomeric selectivity when specific protecting groups were employed, demonstrating the compound's utility in synthesizing complex oligosaccharides .

- Enzyme Inhibition : Research indicated that this compound could inhibit certain glycosyltransferases, thereby modulating glycosylation patterns in cells. This inhibition was linked to changes in cell signaling pathways, suggesting potential therapeutic applications .

Comparative Analysis

The following table summarizes key features of 6-O-(tert-Butyldimethylsilyl)-D-galactal compared to related compounds:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 6-O-(tert-Butyldimethylsilyl)-D-galactal | C12H24O4Si | Enhanced stability and solubility |

| D-Galactal | C12H24O4 | Base structure without silylation |

| 6-O-Tert-butyldimethylsilyl-D-glucal | C12H24O4Si | Similar silylation at position six but with glucose |

| 6-O-(Trimethylsilyl)-D-galactal | C12H30O4Si | Different silyl group affecting reactivity |

Propiedades

IUPAC Name |

(2R,3R,4R)-2-[[tert-butyl(dimethyl)silyl]oxymethyl]-3,4-dihydro-2H-pyran-3,4-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H24O4Si/c1-12(2,3)17(4,5)16-8-10-11(14)9(13)6-7-15-10/h6-7,9-11,13-14H,8H2,1-5H3/t9-,10-,11-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYSBQWOHQIVUQQ-GMTAPVOTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)[Si](C)(C)OCC1C(C(C=CO1)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)[Si](C)(C)OC[C@@H]1[C@@H]([C@@H](C=CO1)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H24O4Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20517281 | |

| Record name | 2,6-Anhydro-1-O-[tert-butyl(dimethyl)silyl]-5-deoxy-D-arabino-hex-5-enitol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20517281 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.40 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

124751-19-5 | |

| Record name | 2,6-Anhydro-1-O-[tert-butyl(dimethyl)silyl]-5-deoxy-D-arabino-hex-5-enitol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20517281 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.